molecular formula C8H6F2O4S B2399952 3-Difluoromethanesulfonylbenzoic acid CAS No. 4837-21-2

3-Difluoromethanesulfonylbenzoic acid

Cat. No.: B2399952
CAS No.: 4837-21-2
M. Wt: 236.19
InChI Key: OCIOKKBXUYPEOV-UHFFFAOYSA-N
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Description

3-Difluoromethanesulfonylbenzoic acid is a chemical compound with the molecular formula C8H6F2O4S It is characterized by the presence of a difluoromethylsulfonyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethanesulfonylbenzoic acid typically involves the introduction of a difluoromethylsulfonyl group to a benzoic acid derivative. One common method involves the reaction of benzoic acid with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethanesulfonylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 3-Difluoromethanesulfonylbenzoic acid involves its ability to form covalent bonds with target molecules. The difluoromethylsulfonyl group is highly reactive and can interact with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modify protein function, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Difluoromethanesulfonylbenzoic acid is unique due to the presence of both a benzoic acid moiety and a difluoromethylsulfonyl group. This combination imparts distinct chemical properties, such as high reactivity and the ability to form stable covalent bonds with biological molecules. These properties make it particularly valuable in the fields of organic synthesis, biochemistry, and pharmaceutical research .

Properties

IUPAC Name

3-(difluoromethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O4S/c9-8(10)15(13,14)6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIOKKBXUYPEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-21-2
Record name 3-difluoromethanesulfonylbenzoic acid
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